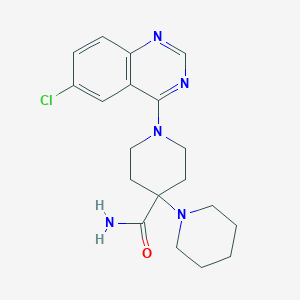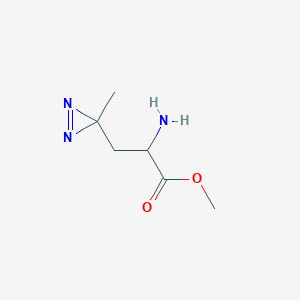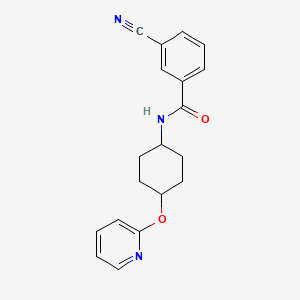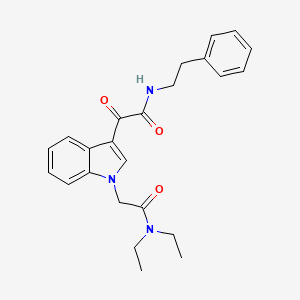
2-(3-Fluorophenyl)-1H-pyrrole
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(3-Fluorophenyl)-1H-pyrrole is a chemical compound that has been widely studied for its potential applications in the field of medicinal chemistry. This compound belongs to the class of pyrrole derivatives, which are known for their diverse biological activities.
Scientific Research Applications
1. Synthesis and Characterization
A study by Murthy et al. (2017) demonstrated the synthesis of a related compound, 4-Chloro-2-(3-fluorophenyl)-2,3-dihydro-1H-pyrrolo[3,4-c]pyridin-1-one, and its characterization through various methods including X-ray diffraction, FT-IR, FT-Raman, and NMR. This research highlights the potential of such compounds in the field of organic chemistry and materials science (Murthy et al., 2017).
2. Directing Effect of Fluorine in Lithiation
Faigl et al. (1998) explored the lithiation of 1-(fluorophenyl)pyrroles, which showed a unique directing effect due to the presence of the fluorine atom. This study is significant for understanding the chemical behavior and reactivity of fluorophenyl pyrroles in organic synthesis (Faigl et al., 1998).
3. Potential in Non-Linear Optics
The first hyperpolarizability of a similar molecule was calculated by Murthy et al. (2017), suggesting a potential role in non-linear optics, an area vital for the development of new materials for optical technologies (Murthy et al., 2017).
4. Electrochromic Properties
Arslan et al. (2007) synthesized and studied a related compound, 1-(4-Fluorophenyl)-2,5-di(thiophen-2-yl)-1H-pyrrole, for its electrochromic properties. Such studies are crucial for the development of advanced materials in electronics and display technologies (Arslan et al., 2007).
5. Anion Receptor Applications
Anzenbacher et al. (2000) described the use of 3,4-difluoro-1H-pyrrole in creating anion receptors with enhanced affinities, a finding relevant to the development of sensory applications in analytical chemistry (Anzenbacher et al., 2000).
6. Anticoccidial Activity
Qian et al. (2006) synthesized and evaluated various 2-(4-Fluorophenyl)-3-(4-pyridinyl)-5-substituted pyrroles as anticoccidial agents. Such research is vital for developing new drugs in veterinary medicine (Qian et al., 2006).
7. Anti-HIV-1 Activity
A study by Liu et al. (2016) focused on developing novel compounds resembling 2-(3-Fluorophenyl)-1H-pyrrole to inhibit HIV-1 integrase. This research is critical for advancing antiviral drug development (Liu et al., 2016).
Mechanism of Action
properties
IUPAC Name |
2-(3-fluorophenyl)-1H-pyrrole |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H8FN/c11-9-4-1-3-8(7-9)10-5-2-6-12-10/h1-7,12H |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BEAKSOSUYTVWBH-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)F)C2=CC=CN2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H8FN |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
161.18 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(3-Fluorophenyl)-1H-pyrrole | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-((1-methyl-3-(pyrazin-2-yl)-1H-pyrazol-5-yl)methyl)-4-oxo-2,4,5,6-tetrahydro-1H-pyrrolo[3,2,1-ij]quinoline-8-sulfonamide](/img/structure/B2699270.png)
![[(1-cyanocyclopentyl)carbamoyl]methyl 4-acetyl-3,5-dimethyl-1H-pyrrole-2-carboxylate](/img/structure/B2699271.png)

![6-ethoxy-N-[1-(4-fluorophenyl)-2-oxoazetidin-3-yl]pyridine-3-carboxamide](/img/structure/B2699273.png)


![2-((2-oxo-2-(piperidin-1-yl)ethyl)thio)-3-(4-(trifluoromethoxy)phenyl)-6,7-dihydrothieno[3,2-d]pyrimidin-4(3H)-one](/img/structure/B2699276.png)
![1-[3-(trifluoromethyl)benzyl]-1H-indole-2,3-dione](/img/structure/B2699277.png)

![N-(5-(tert-butyl)isoxazol-3-yl)-5-(thiophen-2-yl)-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine-2-carboxamide](/img/structure/B2699282.png)

![2-(3-butyl-4-oxo-7-phenyl-3H-pyrrolo[3,2-d]pyrimidin-5(4H)-yl)-N-(2-methoxybenzyl)acetamide](/img/structure/B2699287.png)

